[3-(4-Nitrophenyl)aziridin-2-yl]methanol [3-(4-Nitrophenyl)aziridin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1858242-57-5
VCID: VC2762789
InChI: InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2
SMILES: C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

[3-(4-Nitrophenyl)aziridin-2-yl]methanol

CAS No.: 1858242-57-5

Cat. No.: VC2762789

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-Nitrophenyl)aziridin-2-yl]methanol - 1858242-57-5

Specification

CAS No. 1858242-57-5
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name [3-(4-nitrophenyl)aziridin-2-yl]methanol
Standard InChI InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2
Standard InChI Key WPEJVIRQAAQCFW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]

Introduction

Chemical Identity and Physical Properties

[3-(4-Nitrophenyl)aziridin-2-yl]methanol is identified by the CAS Registry Number 1858242-57-5 and possesses the molecular formula C9H10N2O3, corresponding to a molecular weight of 194.19 g/mol . The compound features a three-membered aziridine ring with a 4-nitrophenyl group at position 3 and a hydroxymethyl group at position 2.

Structural Characteristics

The compound's structure contains several key functional groups that determine its chemical behavior:

  • A strained three-membered aziridine heterocycle

  • A para-nitrophenyl substituent

  • A primary alcohol (hydroxymethyl) group

The standard IUPAC name for this compound is [3-(4-nitrophenyl)aziridin-2-yl]methanol, though it appears in chemical databases under several synonyms including the CAS number reference and manufacturer catalog designations such as MFCD28505145, ALBB-028845, and AKOS025141878 .

Physical and Chemical Data

The compound's physical and chemical parameters are summarized in the following table:

PropertyValueSource
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Standard InChIInChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2
Standard InChIKeyWPEJVIRQAAQCFW-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1C2C(N2)CO)N+[O-]
Physical AppearanceNot specified in available data

Synthetic Approaches

Analogous Synthesis Procedures

Similar nitrophenyl-substituted aziridines have been synthesized through various methods. For instance, the synthesis of 2-benzoyl-3-(4-nitrophenyl)aziridine (a related compound) involves the reaction of 2,3-dibromo-4-nitrochalcone with concentrated ammonia in ethanol, stirring at room temperature for several days, followed by filtration, washing, and recrystallization to yield an orange solid .

The procedure was described as follows:
"A total of 3 cm³ solution of concentrated ammonia was added to a solution of 2,3-dibromo-4-nitrochalcone (0.413g, 1mmol) in 6 cm³ of 96% EtOH with stirring at room temperature. After 4 days, the reaction mixture was filtered, the solid was washed with methanol and dried in the air and the resulting residue was purified with silica gel column and recrystallised from ethanol to give orange solid 0.196g (73%) m.p. = 139–140°C" .

Related Aziridine Syntheses

The synthesis of structurally similar aziridine compounds often involves multistep procedures. Research by Schneider et al. demonstrated a synthetic route starting from L-serine methyl ester (compound 9), which was transformed to an N-trityl derivative (10) and subsequently cyclized to form an aziridine (11) through treatment with mesyl chloride . Further reduction with lithium aluminum hydride yielded aziridine alcohol (12) .

Structural Characterization

Spectroscopic Data

While specific spectroscopic data for [3-(4-Nitrophenyl)aziridin-2-yl]methanol is limited in the provided search results, related nitrophenyl-aziridine compounds show characteristic patterns in their spectroscopic analysis:

The IR spectrum of related compounds containing nitrophenyl-aziridine structures typically shows distinctive absorption bands around:

  • 3050-3000 cm⁻¹ (aromatic C-H stretching)

  • 1600 cm⁻¹ (aromatic C=C stretching)

  • 1510-1517 cm⁻¹ (NO₂ asymmetric stretching)

  • 1340 cm⁻¹ (NO₂ symmetric stretching)

NMR Characteristics

The ¹H NMR spectrum of similar aziridine compounds shows characteristic signals for the aziridine ring protons, typically appearing as singlets in the upfield region . For compounds with a nitrophenyl group, the aromatic protons typically appear as doublets around 8.12-8.36 ppm .

Reactivity and Chemical Behavior

Aziridine Ring Reactivity

The aziridine ring in [3-(4-Nitrophenyl)aziridin-2-yl]methanol is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions under various conditions. Research on similar aziridine compounds has shown that ring cleavage can occur at elevated temperatures .

For example, during attempts at nucleophilic substitution reactions with a tosylated aziridine compound and thiophenolate, ring opening was observed, leading to the formation of allylic amine products .

Functional Group Interactions

The presence of multiple functional groups (aziridine ring, nitrophenyl group, and hydroxymethyl group) creates potential for interesting reactivity patterns:

  • The hydroxymethyl group provides a site for further functionalization

  • The electron-withdrawing nitrophenyl group influences the reactivity of the aziridine ring

  • The aziridine N-H can participate in hydrogen bonding or serve as a site for further substitution

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding [3-(4-Nitrophenyl)aziridin-2-yl]methanol:

  • [3-(4-nitrophenyl)oxiran-2-yl]-phenyl-methanone (CAS: 27730-03-6) - An epoxide (oxirane) analogue with a phenyl ketone group instead of a hydroxymethyl group

  • 2-benzoyl-3-(4-nitrophenyl)aziridine - Contains a benzoyl group instead of a hydroxymethyl group

  • 2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivatives - More complex heterocyclic structures incorporating the nitrophenyl component

Property Comparison

Comparing [3-(4-Nitrophenyl)aziridin-2-yl]methanol with the epoxide analogue [3-(4-nitrophenyl)oxiran-2-yl]-phenyl-methanone reveals differences in molecular properties:

Property[3-(4-Nitrophenyl)aziridin-2-yl]methanol[3-(4-nitrophenyl)oxiran-2-yl]-phenyl-methanone
Molecular FormulaC9H10N2O3C15H11NO4
Molecular Weight194.19 g/mol269.25 g/mol
Boiling PointNot reported456°C at 760 mmHg
DensityNot reported1.364 g/cm³
Flash PointNot reported208.8°C
LogPNot reported3.44080

This comparison highlights the significant differences in physical properties between the aziridine and oxirane structures, particularly in terms of molecular weight and lipophilicity .

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